ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate

Description

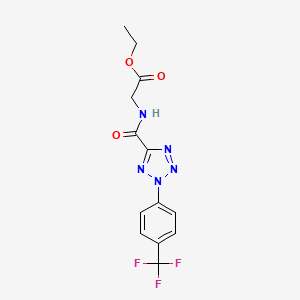

Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate is a synthetic organic compound featuring a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group and an acetamide-ethyl ester side chain. The tetrazole ring, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical and agrochemical applications . The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry due to its electron-withdrawing properties, which improve lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

ethyl 2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O3/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)9-5-3-8(4-6-9)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVSMWWEQUVJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate typically involves multiple steps. One common route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with the phenyl ring: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

Biological Research: The compound can be used as a probe to study biological pathways and interactions involving the tetrazole and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the tetrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs and Substituent Effects

Key analogs include:

- Molecular Weight : Chloro-substituted 10f has a lower molecular weight (514.2 vs. 548.2 g/mol), which may influence solubility and pharmacokinetics.

Heterocyclic Core Variations

- Tetrazole vs. Thiadiazole/Triazole: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () demonstrated higher intermolecular interaction energy with enzymes than reference compounds, attributed to its thiadiazole-triazole scaffold . The target compound’s tetrazole ring may offer similar advantages, such as hydrogen-bonding capacity and metabolic stability.

- Pyrimidine Derivatives : Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate () contains an aromatic pyrimidine ring, which enhances planarity and π-π stacking interactions, contrasting with the tetrazole’s polarity .

Physicochemical Properties

- Ester Groups : Ethyl esters (target compound, 10d–f) generally have slower hydrolysis rates than methyl esters (e.g., metsulfuron methyl in ), extending in vivo half-lives .

Biological Activity

Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a tetrazole ring, an ethyl acetate moiety, and a trifluoromethyl-substituted phenyl group. The general formula is C15H16F3N5O2. The synthesis typically involves:

- Formation of the Tetrazole Ring : This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

- Nucleophilic Substitution : A piperidine derivative is often included through this reaction.

- Esterification : The final step introduces the ethyl ester group.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, this compound has shown promising results against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may act as a selective HDAC inhibitor, potentially leading to its use in oncology.

- HDAC Inhibition : The compound's mechanism may involve binding to the active site of HDACs, thereby preventing the deacetylation of histones and altering gene expression profiles associated with cancer progression .

- FFA2 Receptor Modulation : this compound has also been studied for its interaction with free fatty acid receptors (FFA2), which are implicated in metabolic regulation and inflammation .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tetrazole compounds showed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.5 |

| Compound B | Escherichia coli | 4.0 |

| Ethyl 2-(...) | Staphylococcus aureus | 1.8 |

| Ethyl 2-(...) | Escherichia coli | 2.5 |

Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated significant apoptosis induction at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 12 | 65 |

| A549 (Lung) | 15 | 58 |

Q & A

Q. What synthetic routes are commonly used to prepare ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of tetrazole rings and coupling with acetamide derivatives. Key steps include:

- Cyclization : Use of nitrile precursors with sodium azide and ammonium chloride under reflux in DMF to form the tetrazole ring .

- Coupling : Activation of carboxylic acid groups (e.g., via EDCI/HOBt) for amide bond formation with ethyl glycinate derivatives .

- Optimization : Reaction conditions (solvent, catalyst, temperature) are critical. For example, toluene with methylsulfonic acid improves yield in similar acetamide syntheses . Monitor progress via TLC (e.g., EtOAc:cyclohexane = 1:1) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretch at ~3300 cm⁻¹ for amides) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., trifluoromethylphenyl protons as singlet at δ ~7.8 ppm; ester CH₃ at δ ~1.3 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

- X-Ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes like α-glucosidase). The trifluoromethyl group enhances hydrophobic binding, while the tetrazole ring may coordinate with metal ions in active sites .

- Validation : Compare docking poses with co-crystallized ligands (e.g., acarbose in α-glucosidase) to assess binding affinity. Adjust substituents (e.g., electron-withdrawing groups) to optimize interactions .

- ICReDD Approach : Integrate quantum chemical calculations (e.g., DFT for transition states) with experimental data to refine reaction pathways and predict bioactive conformers .

Q. What strategies resolve discrepancies between calculated and observed elemental analysis data during synthesis?

Methodological Answer:

- Re-Analysis : Repeat combustion analysis to rule out instrumental errors.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or hydrolysis products).

- Crystallographic Refinement : Apply restraints in X-ray data refinement (e.g., fixing C–H bond distances) to improve accuracy .

- Solvent Traces : Account for residual solvents (e.g., ethyl acetate) in elemental calculations, as they may skew results .

Q. How do substituent variations (e.g., aryl groups) influence the compound’s pharmacological activity?

Methodological Answer:

Q. What integrated computational-experimental approaches enhance the design of novel derivatives?

Methodological Answer:

- Reaction Path Search : Employ quantum mechanics (QM) to map energy barriers for key steps (e.g., cyclization). Validate with kinetic experiments .

- Machine Learning : Train models on existing synthetic data (e.g., yields, solvent polarity) to predict optimal conditions for new derivatives.

- High-Throughput Screening : Use automated platforms to test computational predictions (e.g., 96-well plates for parallel reactions) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may deshield protons .

- Dynamic Effects : Check for rotamers (e.g., hindered rotation in amides) causing split signals. Use variable-temperature NMR to confirm .

- Cross-Validation : Compare with literature data for structurally similar compounds (e.g., ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.